![molecular formula C17H19NO6S B4301045 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B4301045.png)
3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, commonly known as PDSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PDSP is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in regulating cellular signaling pathways.
Mecanismo De Acción
PDSP exerts its effects by selectively inhibiting the activity of 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, which is a family of enzymes that play a crucial role in regulating cellular signaling pathways. 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid is involved in a wide range of cellular processes, including cell growth and proliferation, differentiation, apoptosis, and inflammation. By inhibiting the activity of 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, PDSP can modulate these cellular processes and exert its effects on various diseases.
Biochemical and Physiological Effects:
PDSP has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, neuroprotection, anti-inflammatory effects, and anti-atherosclerotic effects. PDSP has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDSP has several advantages for lab experiments, including its high potency and selectivity for 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, which allows for precise modulation of cellular signaling pathways. However, PDSP also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PDSP, including the development of new synthesis methods to improve its solubility and pharmacokinetic properties, the identification of new 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid isoforms that may be targeted by PDSP, and the investigation of its potential applications in other fields of research, such as immunology and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of PDSP and its effects on cellular signaling pathways, which may provide insights into new therapeutic targets for various diseases.
Aplicaciones Científicas De Investigación
PDSP has been extensively studied for its potential applications in various fields of research, including cancer therapy, neurological disorders, and cardiovascular diseases. In cancer therapy, PDSP has been shown to inhibit the growth and proliferation of cancer cells by targeting 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, which is known to be overexpressed in many types of cancer. In neurological disorders, PDSP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, PDSP has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may help to prevent the development of cardiovascular diseases such as atherosclerosis and heart disease.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-23-15-9-8-12(10-16(15)24-2)14(11-17(19)20)18-25(21,22)13-6-4-3-5-7-13/h3-10,14,18H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFPULRTVAYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



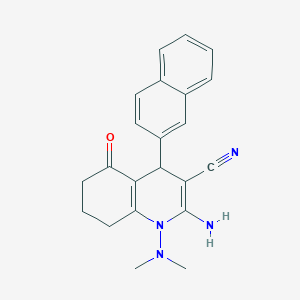
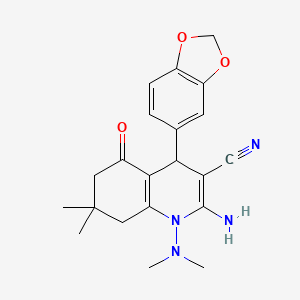
![N-(1-benzyl-1H-pyrazol-3-yl)-2-[3-(3-fluorophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4300983.png)
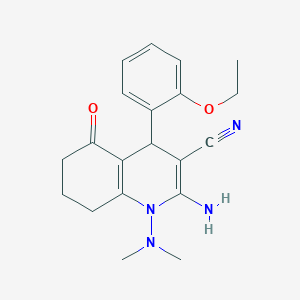


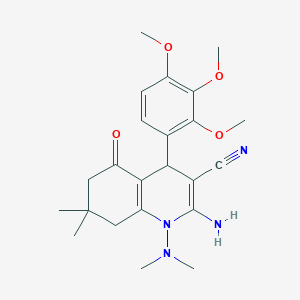
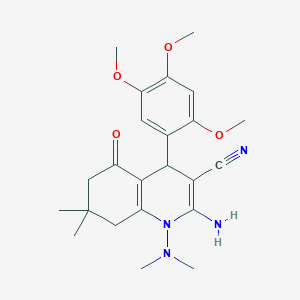

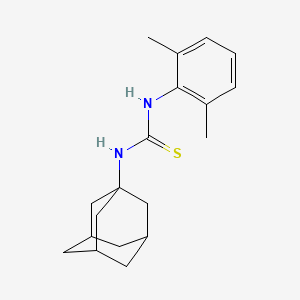
![N-(1-adamantylmethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4301033.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[methyl(phenylsulfonyl)amino]-3-phenylbutanoate](/img/structure/B4301040.png)
![N',N'''-pentane-1,3-diylbis[N-(2-chlorophenyl)(thiourea)]](/img/structure/B4301044.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine](/img/structure/B4301050.png)